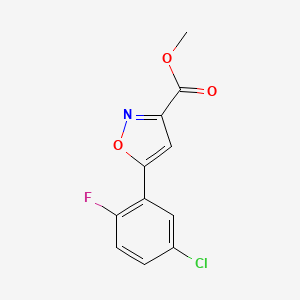
2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662352 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662352 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. The synthetic routes are designed to optimize these conditions to achieve the desired outcome.
Industrial Production Methods: Industrial production of MFCD32662352 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications. The methods used in industrial production are often optimized for scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions: MFCD32662352 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving MFCD32662352 often require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents under controlled conditions. Substitution reactions typically involve the replacement of specific functional groups with others to achieve the desired chemical structure.
Major Products Formed: The major products formed from the reactions of MFCD32662352 depend on the type of reaction and the reagents used
Scientific Research Applications
MFCD32662352 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its use in developing new drugs and therapies. In medicine, MFCD32662352 is explored for its therapeutic potential and its role in treating various diseases. In industry, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD32662352 involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, which are studied to understand the compound’s potential applications. The molecular targets and pathways involved in the mechanism of action are crucial for developing new therapeutic strategies and enhancing the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds: MFCD32662352 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or functional groups. These comparisons help in understanding the distinct properties and applications of MFCD32662352.
Highlighting Uniqueness: The uniqueness of MFCD32662352 lies in its specific chemical properties and the range of applications it offers. Compared to similar compounds, MFCD32662352 may exhibit enhanced stability, reactivity, or other desirable characteristics that make it a valuable substance in scientific research and industrial applications.
Conclusion
MFCD32662352 is a versatile compound with significant potential in various fields Its unique properties and wide range of applications make it an important subject of study in scientific research and industry
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-phenylpyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12;/h1-8,12,15H,9-10H2;1H |
InChI Key |
FGRQKFFMRXCGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)
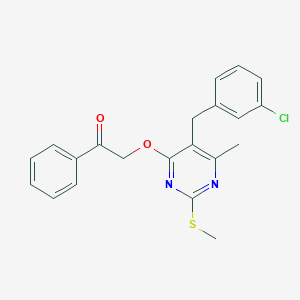

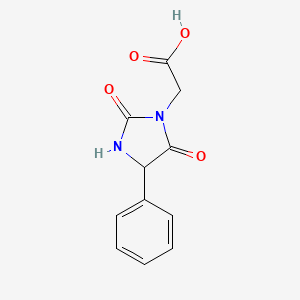

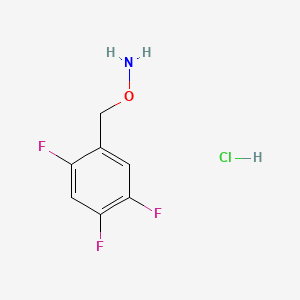

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)
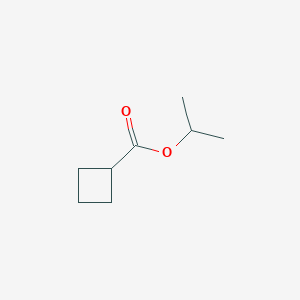
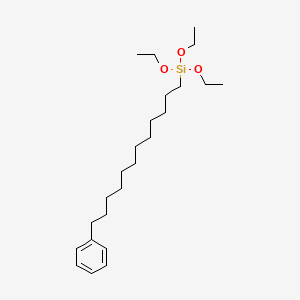
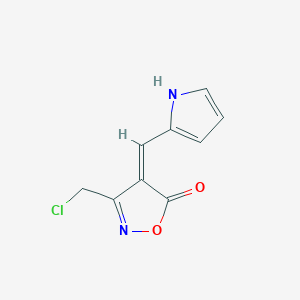
![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
